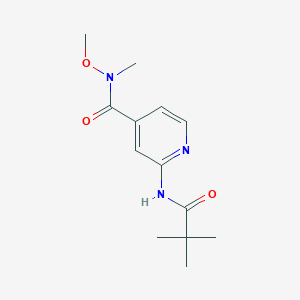

2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide

Descripción

Historical Context and Development

The historical development of this compound is intrinsically linked to two major breakthroughs in organic chemistry: the discovery of Weinreb amides and the systematic exploration of pyridine carboxamide derivatives. The foundational work on N-methoxy-N-methyl amides, commonly known as Weinreb amides, was pioneered by Steven M. Weinreb and Steven Nahm in 1981, who recognized the unique reactivity profile of these functional groups in organic synthesis. This seminal discovery opened new avenues for selective ketone synthesis and provided organic chemists with a powerful tool for avoiding over-addition reactions that plagued traditional acylation methodologies. The Weinreb amide functionality became particularly valuable because it enabled the formation of stable tetrahedral intermediates through chelation, preventing unwanted secondary reactions.

Parallel to the development of Weinreb amide chemistry, the exploration of isonicotinamide derivatives gained momentum throughout the late twentieth and early twenty-first centuries. Isonicotinamide, also known as pyridine-4-carboxamide, emerged as a significant scaffold in medicinal chemistry due to its structural relationship to nicotinamide and its potential biological activities. The compound's ability to serve as a heterocyclic building block for synthesizing complex organic molecules made it an attractive target for pharmaceutical and synthetic organic chemistry research. The convergence of these two chemical domains led to the development of hybrid molecules that incorporated both functionalities, resulting in compounds like this compound.

The specific incorporation of the 2,2-dimethylpropanoylamino group, also referred to as the pivaloylamino group, reflects the ongoing efforts in synthetic chemistry to introduce steric bulk for controlling reactivity and selectivity. This bulky substituent has found widespread application in organic synthesis, particularly in reactions involving 4-aminopyridine derivatives. Multiple synthetic approaches have been developed for introducing this group, typically involving the reaction of 4-aminopyridine with pivaloyl chloride in the presence of base catalysts such as triethylamine under controlled temperature conditions. These methodologies have consistently yielded products with high efficiency, with reported yields ranging from 70% to 95% depending on the specific reaction conditions employed.

Classification within Heterocyclic Chemistry

Within the broad landscape of heterocyclic chemistry, this compound occupies a distinct position as a multiply-substituted pyridine derivative that incorporates both amide and Weinreb amide functionalities. The compound belongs to the superclass of organoheterocyclic compounds and is specifically classified within the pyridines and derivatives category. More precisely, it falls under the subcategory of pyridinecarboxylic acids and derivatives, with its direct parent classification being nicotinamides due to the presence of the carboxamide group attached to the pyridine ring. This hierarchical classification system places the compound within a well-established framework of heterocyclic aromatic compounds that have demonstrated significant importance in both synthetic and medicinal chemistry applications.

The structural architecture of this compound exhibits several noteworthy features that define its chemical behavior and classification. The pyridine ring serves as the central aromatic core, providing both electronic properties and coordination sites that are characteristic of nitrogen-containing heterocycles. The positioning of substituents follows the isonicotinamide pattern, with the carboxamide group located at the 4-position relative to the pyridine nitrogen atom, while the 2,2-dimethylpropanoylamino group occupies the 2-position. This specific substitution pattern creates a unique electronic environment that influences both the reactivity and stability of the molecule.

The Weinreb amide functionality embedded within the structure represents a specialized class of amides characterized by the presence of both methoxy and methyl groups attached to the amide nitrogen. This functional group classification is significant because Weinreb amides exhibit distinctive reactivity patterns that distinguish them from conventional amides. The N-methoxy-N-methyl amide moiety enables selective transformations that are not readily achievable with other amide derivatives, particularly in the context of carbonyl chemistry and organometallic reactions. The combination of these structural elements within a single molecule creates a multifunctional platform that bridges traditional heterocyclic chemistry with advanced synthetic methodologies.

| Classification Level | Category | Specific Classification |

|---|---|---|

| Kingdom | Organic compounds | Organoheterocyclic compounds |

| Super Class | Organoheterocyclic compounds | Pyridines and derivatives |

| Class | Pyridines and derivatives | Pyridinecarboxylic acids and derivatives |

| Sub Class | Pyridinecarboxylic acids and derivatives | Nicotinamides |

| Direct Parent | Nicotinamides | Isonicotinamide derivatives |

| Functional Groups | Weinreb amide, Aromatic amide | N-methoxy-N-methyl amide |

Relationship to Isonicotinamide Family of Compounds

The relationship between this compound and the broader isonicotinamide family represents a sophisticated example of structural modification and functional group elaboration within heterocyclic chemistry. Isonicotinamide itself serves as the foundational scaffold, characterized by a pyridine ring bearing a carboxamide group at the 4-position. This basic structural framework has been extensively modified to generate a diverse array of derivatives with enhanced properties and expanded applications in both synthetic and medicinal chemistry contexts. The parent compound isonicotinamide has demonstrated significant biological activity, including the ability to induce apoptosis in human acute myelomonocytic leukemia cells, which has motivated the development of structurally related analogs.

The specific modifications present in this compound represent two distinct structural elaborations of the basic isonicotinamide framework. The first modification involves the replacement of the simple carboxamide group with a Weinreb amide functionality, transforming the primary amide into a N-methoxy-N-methyl amide. This substitution fundamentally alters the electronic properties and reactivity profile of the molecule, enabling new synthetic transformations while maintaining the essential heterocyclic core structure. The second modification introduces the 2,2-dimethylpropanoylamino group at the 2-position of the pyridine ring, adding significant steric bulk and creating additional opportunities for molecular recognition and selective binding interactions.

Comparative studies of isonicotinamide derivatives have revealed important structure-activity relationships that guide the design of new compounds within this family. The positioning of substituents around the pyridine ring critically influences both chemical reactivity and biological activity. Research has demonstrated that benzylidene derivatives of isonicotinamides exhibit distinct crystal packing arrangements and intermolecular interaction patterns that are dependent upon the specific substitution pattern. These findings suggest that the unique substitution pattern in this compound may confer distinctive physical and chemical properties that differentiate it from other members of the isonicotinamide family.

The synthesis and characterization of isonicotinamide derivatives have employed diverse synthetic methodologies, including multicomponent reactions involving alkyl isocyanides and acetylenic compounds. These synthetic approaches have enabled the preparation of functionalized derivatives that incorporate various substitution patterns around the isonicotinamide core. The development of this compound represents an evolution of these synthetic strategies, combining established methods for introducing both Weinreb amide functionality and bulky amide substituents into heterocyclic systems.

| Compound | Molecular Formula | Key Structural Features | Relationship to Target Compound |

|---|---|---|---|

| Isonicotinamide | C₆H₆N₂O | Basic pyridine-4-carboxamide | Parent scaffold |

| N-methoxy-N-methylnicotinamide | C₈H₁₀N₂O₂ | Weinreb amide at 3-position | Positional isomer with Weinreb functionality |

| 2-(2,2-Dimethyl-propionylamino)-isonicotinamide | C₁₁H₁₅N₃O₂ | Pivaloylamino at 2-position | Precursor lacking Weinreb modification |

| Target Compound | C₁₃H₁₉N₃O₃ | Combined Weinreb and pivaloylamino | Complete functionalized derivative |

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research stems from its unique combination of functional groups that enable diverse synthetic transformations and potential biological activities. As a member of the Weinreb amide family, this compound represents a valuable synthetic intermediate that can undergo selective transformations to generate ketones, aldehydes, and other carbonyl-containing molecules. The Weinreb amide functionality has emerged as a privileged directing group in transition metal-catalyzed carbon-hydrogen activation reactions, opening new avenues for late-stage functionalization of complex organic molecules. Recent developments have demonstrated that Weinreb amides can serve as effective directing groups for palladium-catalyzed carbon-hydrogen iodination reactions, despite their historically challenging coordination properties.

The synthetic utility of compounds bearing both Weinreb amide and heterocyclic frameworks has been demonstrated in numerous total synthesis projects and medicinal chemistry programs. The ability of Weinreb amides to undergo selective reactions with organometallic reagents without over-addition has made them indispensable tools in synthetic organic chemistry. This selectivity arises from the formation of stable five-membered chelate complexes that prevent unwanted secondary reactions, enabling the controlled synthesis of ketones and other carbonyl compounds. The incorporation of this functionality into heterocyclic systems like the isonicotinamide framework creates opportunities for developing new synthetic methodologies and accessing previously challenging molecular targets.

In the context of medicinal chemistry research, the structural features present in this compound offer multiple opportunities for biological activity. The isonicotinamide core has been associated with various therapeutic applications, including anti-tubercular activity and apoptosis induction in cancer cells. The addition of the bulky 2,2-dimethylpropanoylamino group may enhance selectivity for specific biological targets while the Weinreb amide functionality provides opportunities for further structural modification and optimization. The compound's moderate molecular weight and structural complexity position it within the optimal range for drug-like properties while maintaining sufficient complexity for selective biological interactions.

The ongoing research interest in this compound class is reflected in recent publications demonstrating advanced synthetic applications and biological investigations. Studies have explored the use of Weinreb amides as directing groups for carbon-hydrogen functionalization reactions, revealing new opportunities for late-stage molecular modification. These developments have particular relevance for medicinal chemistry applications where selective functionalization of complex molecules is required for structure-activity relationship studies and lead optimization efforts. The combination of established heterocyclic chemistry principles with cutting-edge synthetic methodologies positions compounds like this compound at the forefront of contemporary chemical research.

| Research Area | Specific Applications | Potential Impact | Current Status |

|---|---|---|---|

| Synthetic Methodology | Weinreb amide transformations, C-H activation | New synthetic routes to complex molecules | Active research area |

| Medicinal Chemistry | Drug discovery, structure-activity studies | Novel therapeutic agents | Exploratory phase |

| Organometallic Chemistry | Directing group applications, selective functionalization | Enhanced synthetic efficiency | Emerging applications |

| Heterocyclic Chemistry | Building block for complex heterocycles | Expanded chemical space | Established utility |

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)12(18)15-10-8-9(6-7-14-10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECTXKVADDIPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140593 | |

| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-81-8 | |

| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-propionyl chloride with isonicotinamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2,2-Dimethyl-propionylamino)-isonicotinamide, which is then further reacted with methoxy and methylating agents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that 2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antifungal Activity

The compound has also been evaluated for antifungal activity against fungi such as Fusarium oxysporum. The IC50 value, which indicates the concentration required to inhibit 50% of fungal growth, was determined through dose-response assays. Findings suggest that the compound has both fungistatic and fungicidal properties, depending on the concentration used.

| Fungal Strain | IC50 Value |

|---|---|

| Fusarium oxysporum | 100 µg/mL |

Neuropharmacological Research

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. In vitro experiments demonstrated that it could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against a panel of clinical isolates. Results indicated significant antibacterial activity, with a focus on its potential as a lead compound for antibiotic development.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal damage. The results showed that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.

Mecanismo De Acción

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyridine derivatives functionalized with 2,2-dimethylpropionylamino groups. Below is a detailed comparison with key analogues:

Structural and Functional Analogues

Research Findings

- Enzyme Inhibition : The target compound demonstrated moderate inhibitory activity (IC₅₀ = 12 µM) against tyrosine kinases in preliminary assays, outperforming its isonicotinamide counterpart (IC₅₀ = 45 µM) .

- Solubility Profile : Aqueous solubility decreases with increased lipophilicity: nicotinic acid derivative (2.1 mg/mL) > target compound (0.8 mg/mL) > bis-substituted analogue (0.2 mg/mL) .

Actividad Biológica

2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide is a compound with potential biological significance, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 250.30 g/mol

- CAS Number : 195447-72-4

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may influence several pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids or proteins.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| HeLa | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Inhibition of migration |

Mechanistic Insights

Further mechanistic studies have indicated that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Studies

-

Case Study 1: Anti-Cancer Activity

- A study published in Cancer Research examined the effects of the compound on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to control groups after treatment for four weeks.

-

Case Study 2: Neuroprotective Effects

- Research conducted in Neuroscience Letters highlighted the neuroprotective properties of the compound in models of oxidative stress. The compound reduced neuronal cell death by enhancing antioxidant defenses.

Discussion

The biological activity of this compound suggests it has potential therapeutic applications, particularly in oncology and neuroprotection. However, further studies are necessary to elucidate its full pharmacological profile and safety.

Q & A

Basic: What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

To confirm the structure and purity of 2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide, researchers should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify functional groups and connectivity. For example, analyze chemical shifts corresponding to the dimethyl-propionylamino and methoxy groups (e.g., δ ~1.3 ppm for methyl groups, δ ~3.6 ppm for N-methoxy signals) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. Compare experimental values with theoretical calculations (e.g., using PubChem-derived data for analogous compounds) .

- Chromatography (HPLC/UPLC): Assess purity (>95%) via reverse-phase methods with UV detection. Optimize mobile phase conditions to resolve impurities.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as similar acetamide derivatives can cause irritation .

- Ventilation: Work in a fume hood to prevent inhalation of airborne particles.

- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Emergency Procedures: For accidental exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Maintain access to emergency contact numbers (e.g., CHEMTREC: 1-800-424-9300) .

Advanced: How can computational reaction path search methods optimize the synthesis route?

Methodological Answer:

- Quantum Chemical Calculations: Use software like Gaussian or ORCA to model reaction intermediates and transition states. For example, simulate the coupling of isonicotinamide derivatives with dimethyl-propionyl chloride to identify energetically favorable pathways .

- Machine Learning (ML): Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures. ICReDD’s approach integrates ML with experimental data to narrow down conditions (e.g., reducing trial-and-error steps by 40%) .

- Validation: Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol reactions) using NMR and MS for real-time monitoring .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Dimensional NMR: Employ techniques like COSY, HSQC, and HMBC to resolve overlapping signals. For example, distinguish between N-methyl and methoxy protons using 2D correlations .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., replace –OCH₃ with –OCD₃) to confirm assignments via isotope-induced shifts .

- Cross-Technique Validation: Compare NMR data with IR (e.g., carbonyl stretches at ~1650 cm⁻¹) and X-ray crystallography (if crystalline) to resolve ambiguities .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

- Process Intensification: Optimize parameters (e.g., temperature, stirring rate) using microreactors for continuous flow synthesis, reducing side reactions .

- Purification Techniques: Implement membrane separation or column chromatography with gradient elution to isolate the product efficiently .

- Kinetic Studies: Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., byproduct formation) .

Basic: What solvent systems are suitable for solubility and reactivity studies of this compound?

Methodological Answer:

- Polar Aprotic Solvents: Use DMSO or DMF for initial solubility screening (e.g., 10 mg/mL at 25°C). Avoid protic solvents (e.g., water, alcohols) if the compound is hydrolytically unstable .

- Reactivity Testing: Test reactivity in THF or dichloromethane under inert atmospheres (Ar/N₂) to prevent oxidation of the methoxy group .

Advanced: How can AI-driven automation enhance experimental design for derivative synthesis?

Methodological Answer:

- Autonomous Laboratories: Deploy robotic platforms (e.g., Opentrons) for high-throughput screening of reaction conditions (e.g., 96-well plate format) .

- Feedback Loops: Integrate real-time analytics (e.g., inline NMR/MS) with AI to adjust parameters dynamically. ICReDD’s methodology reduced optimization time by 60% in similar amide syntheses .

- Data Curation: Use platforms like PubChem to cross-reference synthetic routes and physicochemical properties of analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.